molecular formula C18H17N3O3 B11297247 N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11297247
M. Wt: 323.3 g/mol
InChI Key: QMUHHADFEJIZBY-UHFFFAOYSA-N
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Description

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group to the oxadiazole ring. This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Propanamide Moiety: Finally, the propanamide group is introduced by reacting the intermediate compound with propanoyl chloride in the presence of a base such as pyridine.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain types of cancer cells and bacterial strains.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may disrupt bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can be compared with other similar compounds, such as:

    3-Chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but features a chlorine atom instead of the oxadiazole ring. It is used in the synthesis of antimicrobial agents.

    N-(4-methoxyphenyl)acetamide: This compound lacks the oxadiazole ring and has a simpler structure. It is commonly used as an analgesic and antipyretic agent.

    N-(4-methoxyphenyl)propionamide: Similar to the target compound but without the oxadiazole ring, it is used in various chemical synthesis applications.

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C18H17N3O3/c1-3-16(22)19-14-8-4-13(5-9-14)18-20-17(21-24-18)12-6-10-15(23-2)11-7-12/h4-11H,3H2,1-2H3,(H,19,22)

InChI Key

QMUHHADFEJIZBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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